molecular formula C7H10N4 B117292 4-amino-2-propyl-1H-imidazole-5-carbonitrile CAS No. 150438-06-5

4-amino-2-propyl-1H-imidazole-5-carbonitrile

Cat. No. B117292
M. Wt: 150.18 g/mol
InChI Key: BYBSLZJTPXIDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-propyl-1H-imidazole-5-carbonitrile, also known as APIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APIC is a heterocyclic compound that contains an imidazole ring and a nitrile group. This compound is synthesized by a multistep process, and its synthesis method has been optimized to obtain high yields and purity. In

Mechanism Of Action

The mechanism of action of 4-amino-2-propyl-1H-imidazole-5-carbonitrile is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the body. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been shown to inhibit the production of inflammatory cytokines and modulate the immune response.

Biochemical And Physiological Effects

4-amino-2-propyl-1H-imidazole-5-carbonitrile has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to have antitumor activity and has shown promising results in preclinical studies. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been shown to modulate the immune response and inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been found to have plant growth regulatory activity and has been used to increase crop yield and quality.

Advantages And Limitations For Lab Experiments

4-amino-2-propyl-1H-imidazole-5-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and can be easily characterized using various analytical techniques. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has also been found to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to working with 4-amino-2-propyl-1H-imidazole-5-carbonitrile. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. It also has limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-amino-2-propyl-1H-imidazole-5-carbonitrile. One potential area of research is the development of new drugs based on the structure of 4-amino-2-propyl-1H-imidazole-5-carbonitrile. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has shown promising results in preclinical studies as a scaffold for the development of new drugs, and further research in this area could lead to the discovery of new therapeutics. Another potential area of research is the study of 4-amino-2-propyl-1H-imidazole-5-carbonitrile's plant growth regulatory activity. 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been shown to increase crop yield and quality, and further research in this area could lead to the development of new plant growth regulators. Finally, further research is needed to fully understand the mechanism of action of 4-amino-2-propyl-1H-imidazole-5-carbonitrile and its effects in vivo. This could lead to the development of new treatments for various diseases and the optimization of its use in agriculture.

Synthesis Methods

4-amino-2-propyl-1H-imidazole-5-carbonitrile is synthesized by a multistep process that involves the reaction of 2-cyanoguanidine with propylamine in the presence of a base to yield 4-amino-2-propyl-1H-imidazole-5-carboxamide. This compound is then dehydrated using a dehydrating agent such as thionyl chloride or phosphorous oxychloride to obtain 4-amino-2-propyl-1H-imidazole-5-carbonitrile. The synthesis method has been optimized to obtain high yields and purity, and various modifications have been made to the process to improve its efficiency.

Scientific Research Applications

4-amino-2-propyl-1H-imidazole-5-carbonitrile has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has been used as a scaffold for the development of new drugs and has shown promising results in preclinical studies. In agriculture, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been used as a plant growth regulator and has shown potential in increasing crop yield and quality. In materials science, 4-amino-2-propyl-1H-imidazole-5-carbonitrile has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

150438-06-5

Product Name

4-amino-2-propyl-1H-imidazole-5-carbonitrile

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-amino-2-propyl-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C7H10N4/c1-2-3-6-10-5(4-8)7(9)11-6/h2-3,9H2,1H3,(H,10,11)

InChI Key

BYBSLZJTPXIDGW-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1)C#N)N

Canonical SMILES

CCCC1=NC(=C(N1)C#N)N

synonyms

1H-Imidazole-4-carbonitrile,5-amino-2-propyl-(9CI)

Origin of Product

United States

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